(5-Cyanonaphthalen-1-yl)boronic acid
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Overview
Description
(5-Cyanonaphthalen-1-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the most common methods for preparing (5-Cyanonaphthalen-1-yl)boronic acid is through the Suzuki-Miyaura coupling reaction.
Direct Borylation: Another method involves the direct borylation of naphthalene derivatives using a boron reagent such as bis(pinacolato)diboron in the presence of a transition metal catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Cyanonaphthalen-1-yl)boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: It can be reduced to form boronate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products:
Oxidation: Phenols
Reduction: Boronate esters
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Chemistry:
Biology:
Protein Labeling: The compound is used in the labeling of proteins due to its ability to form stable complexes with diols.
Medicine:
Drug Development: It is explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry:
Mechanism of Action
The mechanism of action of (5-Cyanonaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and drug delivery . The molecular targets and pathways involved include interactions with proteins and enzymes, leading to inhibition or activation of specific biological processes .
Comparison with Similar Compounds
- Phenylboronic Acid
- Naphthylboronic Acid
- 4-Cyanophenylboronic Acid
Comparison:
- Uniqueness: (5-Cyanonaphthalen-1-yl)boronic acid is unique due to its cyano group, which imparts distinct electronic properties compared to other boronic acids .
- Reactivity: The presence of the cyano group also affects the reactivity of the compound, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H8BNO2 |
---|---|
Molecular Weight |
197.00 g/mol |
IUPAC Name |
(5-cyanonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H8BNO2/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6,14-15H |
InChI Key |
JCHSUSVRPGQGLO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C#N)(O)O |
Origin of Product |
United States |
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